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Compound of Interest

Compound Name: 2,2,3-Tribromobutane

Cat. No.: B1584313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,2,3-tribromobutane, a halogenated alkane of interest in synthetic organic chemistry and

materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for this compound, along with the experimental protocols for

data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,2,3-tribromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.45 - 4.48 Multiplet 1H CH-Br

~1.8 - 2.0 Doublet 3H CH₃-CH

~2.1 Singlet 3H C(Br)₂-CH₃
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Note: The exact chemical shifts and coupling patterns can be influenced by the solvent used.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

~29 CH₃-CH

~38 C(Br)₂-CH₃

~60 CH-Br

~75 C(Br)₂

Note: The specific chemical shifts can vary depending on the experimental conditions.[2]

Infrared (IR) Spectroscopy
The infrared spectrum of 2,2,3-tribromobutane exhibits characteristic absorption bands

corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (alkane)

~1450 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

~600-700 Strong C-Br stretch

Data is compiled from typical ranges for haloalkanes and available spectral data.[3]

Mass Spectrometry (MS)
The mass spectrum of 2,2,3-tribromobutane is characterized by a complex isotopic pattern

due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
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m/z Proposed Fragment

292, 294, 296, 298 [C₄H₇Br₃]⁺ (Molecular ion cluster)

213, 215, 217 [C₄H₇Br₂]⁺

134, 136 [C₄H₆Br]⁺

55 [C₄H₇]⁺

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) leads to the

characteristic M, M+2, M+4, and M+6 pattern for the molecular ion.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

sample such as 2,2,3-tribromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation

Dissolution: Accurately weigh approximately 10-20 mg of 2,2,3-tribromobutane and

dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in

a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in

the ¹H NMR spectrum.[4]

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the

solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR

tube.

Standard: For precise chemical shift referencing, a small amount of an internal standard,

such as tetramethylsilane (TMS), can be added to the solution. TMS provides a sharp signal

at 0.00 ppm.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

data acquisition.

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal

of the solvent. The magnetic field homogeneity is then optimized through a process called

shimming to obtain sharp, well-resolved peaks.[4]

Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is typically used.

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this

concentration.

Spectral Width: A spectral width of approximately 10-12 ppm is appropriate for most

organic compounds.

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that all

protons have returned to their equilibrium state before the next pulse.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

¹³C NMR Spectroscopy

Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C

frequency.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by

removing C-H coupling, resulting in a single peak for each unique carbon atom.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(typically several hundred to thousands) is required to achieve an adequate signal-to-

noise ratio.
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Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary to

cover the range of carbon chemical shifts.

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary

carbons.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline

corrected, and referenced.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid)

Salt Plates: Two clean and dry infrared-transparent salt plates (e.g., NaCl or KBr) are used.

Application: A single drop of neat 2,2,3-tribromobutane is placed on the surface of one salt

plate.

Sandwiching: The second salt plate is carefully placed on top of the first, spreading the liquid

into a thin, uniform film between the plates.

Data Acquisition (FT-IR)

Background Spectrum: A background spectrum of the empty sample compartment is

recorded first. This allows for the subtraction of signals from atmospheric CO₂ and water

vapor.

Sample Spectrum: The prepared salt plate "sandwich" is placed in the sample holder of the

FT-IR spectrometer.

Scanning: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
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Sample Introduction and Ionization (Electron Ionization - EI)

Introduction: A small amount of the liquid sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS). The

sample is vaporized in a high-vacuum source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the removal of an electron from the molecule, forming a

positively charged molecular ion (M⁺•). The excess energy imparted during ionization leads

to fragmentation of the molecular ion.

Mass Analysis and Detection

Acceleration: The positively charged ions (molecular ion and fragment ions) are accelerated

by an electric field.

Separation: The ions are then separated based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 2,2,3-tribromobutane, from initial sample preparation to final structure

elucidation.
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Spectroscopic Analysis Workflow for 2,2,3-Tribromobutane

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structure Elucidation

2,2,3-Tribromobutane (Liquid)

Dissolve in CDCl3
Add TMS
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(Salt Plates) Direct Infusion / GC Inlet

¹H & ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (EI)

Chemical Shifts
Integration
Multiplicity

Functional Group Identification
(C-H, C-Br bonds)

Molecular Ion (Isotopic Pattern)
Fragmentation Pattern

Structure Confirmation of
2,2,3-Tribromobutane

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2,2,3-tribromobutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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